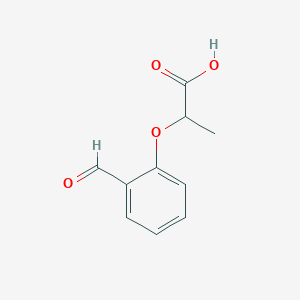

2-(2-Formylphenoxy)propanoic acid

Descripción

2-(2-Formylphenoxy)propanoic acid (CAS: 29040-34-4) is a propanoic acid derivative featuring a formyl-substituted phenoxy group at the second carbon of the propanoic acid backbone. Its ethyl ester (CAS: 29040-33-3) is also documented, with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . The compound is primarily used as a laboratory chemical or intermediate in organic synthesis. Key hazards include oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Propiedades

IUPAC Name |

2-(2-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVYCNOOAXDXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378208 | |

| Record name | 2-(2-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29040-34-4 | |

| Record name | 2-(2-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylphenoxy)propanoic acid typically involves the reaction of 2-hydroxybenzaldehyde with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the bromine atom of 2-bromopropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-(2-Carboxyphenoxy)propanoic acid.

Reduction: 2-(2-Hydroxyphenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(2-Formylphenoxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Formylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the phenoxy group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects .

Comparación Con Compuestos Similares

Structural Features and Substitution Patterns

The reactivity and biological activity of phenoxypropanoic acid derivatives are influenced by substituents on the aromatic ring and the propanoic acid chain. Below is a comparison of key structural analogs:

Physical and Chemical Properties

- 2-(2-Formylphenoxy)propanoic acid (Ethyl Ester): Limited data on melting/boiling points, but noted to be stable under recommended storage conditions .

- 2-(4-Chloro-2-fluorophenoxy)propanoic acid: Synthesized as an off-white powder (92% yield) with distinct NMR signals (δ 8.10 for formyl proton) .

- 2-(2-Fluorophenyl)propanoic acid: Lower molecular weight (168.17 g/mol) and higher volatility due to lack of phenoxy oxygen .

Hazard Profiles

Key Research Findings

- Synthetic Accessibility : Halogenated derivatives (e.g., 4-Cl, 2-F substitution) are synthesized efficiently (~90% yield) via nucleophilic aromatic substitution .

- Toxicity Trends : Formyl and halogen substituents correlate with higher acute toxicity compared to methoxy or methyl groups .

- Stability : Ethyl ester derivatives exhibit greater stability than free acids, making them preferable in storage and transport .

Actividad Biológica

2-(2-Formylphenoxy)propanoic acid, a compound with the molecular formula C10H10O4, is noteworthy for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The structure of this compound features a formyl group attached to a phenoxy moiety, linked to a propanoic acid backbone. This unique arrangement suggests potential interactions with biological targets due to the presence of functional groups known for their reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.19 g/mol |

| Topological Polar Surface Area | 72.8 Ų |

| Rotatable Bonds | 5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can modulate key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For instance, in vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in cell cultures treated with this compound, suggesting its role as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies reported effective inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: In Vitro Evaluation

In a controlled study, human macrophage cells were exposed to varying concentrations of this compound. The results indicated:

- Concentration : 50 µM

- Effect on Cytokine Production :

- TNF-alpha: Decreased by 40%

- IL-6: Decreased by 30%

These findings underscore the compound's potential as an anti-inflammatory therapeutic agent.

Case Study 2: Antimicrobial Assay

A series of antimicrobial assays were conducted using agar diffusion methods against several pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The results demonstrate that this compound possesses notable antimicrobial activity, particularly against gram-positive bacteria.

While the specific mechanisms by which this compound exerts its biological effects are still under investigation, it is hypothesized that its ability to interact with cellular receptors involved in inflammatory responses plays a crucial role. The presence of the carboxylic acid and aromatic ring may facilitate binding to various biological targets, modulating their activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.